REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:22])[CH2:3][CH2:4][CH:5]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[C:9]([CH3:17])(O)[C:8]2[CH:18]=[CH:19][CH:20]=[CH:21][C:7]=2[CH2:6]1.S(=O)(=O)(O)O.[OH-].[K+]>C(Cl)Cl>[CH3:22][N:2]([CH3:1])[CH2:3][CH2:4][CH:5]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[C:9](=[CH2:17])[C:8]2[CH:18]=[CH:19][CH:20]=[CH:21][C:7]=2[CH2:6]1 |f:2.3|
|
Name
|
10-(2-dimethylaminoethyl)-10,11-dihydro-5-methyl-5H-dibenzo[a,d]cyclohepten-5-ol
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Quantity
|
0.027 mol
|
Type
|
reactant
|
Smiles
|
CN(CCC1CC2=C(C(C3=C1C=CC=C3)(O)C)C=CC=C2)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
A mixture of 8 g
|
Type
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TEMPERATURE
|
Details
|
The mixture is cooled in ice
|
Type
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WASH
|
Details
|
The methylene chloride is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The oily residue is distilled at 140° C/0.5 mm
|
Type
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DISSOLUTION
|
Details
|
the distillate is dissolved in ethanol
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate is filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized from diethylether-ethanol 1:1
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCC1CC2=C(C(C3=C1C=CC=C3)=C)C=CC=C2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |